molecular formula C10H13NO3 B8190751 Methyl 3-(4-methoxypyridin-3-yl)propanoate

Methyl 3-(4-methoxypyridin-3-yl)propanoate

Cat. No.: B8190751
M. Wt: 195.21 g/mol
InChI Key: XBCKTXGWOCBVMH-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxypyridin-3-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methoxy group at the fourth position and a propanoate ester group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxypyridin-3-yl)propanoate typically involves the esterification of 3-(4-methoxypyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 3-(4-methoxypyridin-3-yl)propanoic acid or 3-(4-methoxypyridin-3-yl)propanal.

    Reduction: Formation of 3-(4-methoxypyridin-3-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methoxypyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester functionality play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target enzymes, leading to various physiological effects.

Comparison with Similar Compounds

  • Methyl 3-(4-methoxypyridin-2-yl)propanoate
  • Methyl 3-(4-methoxypyridin-4-yl)propanoate
  • Methyl 3-(4-methoxypyridin-5-yl)propanoate

Comparison: Methyl 3-(4-methoxypyridin-3-yl)propanoate is unique due to the specific positioning of the methoxy group and the ester functionality, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 3-(4-methoxypyridin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-9-5-6-11-7-8(9)3-4-10(12)14-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCKTXGWOCBVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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